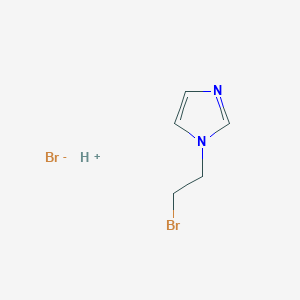

1-(2-Bromoethyl)imidazole;hydron;bromide

Description

1-(2-Bromoethyl)imidazole;hydron;bromide is a quaternary ammonium salt comprising an imidazole ring substituted with a 2-bromoethyl group and a bromide counterion. Its molecular formula is C₅H₈BrN₂·HBr, and it serves as a versatile intermediate in organic synthesis, particularly for alkylation reactions and ionic liquid preparation. The bromoethyl group enables nucleophilic substitution, making it valuable for constructing imidazolium-based ionic liquids or pharmaceutical precursors .

Properties

IUPAC Name |

1-(2-bromoethyl)imidazole;hydron;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.BrH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNYYFODRQQSJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1=CN(C=N1)CCBr.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94614-84-3 | |

| Record name | 1H-Imidazole, 1-(2-bromoethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94614-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Comparative Data Table

Preparation Methods

Direct Alkylation Using 1,2-Dibromoethane

The reaction of imidazole with 1,2-dibromoethane in polar aprotic solvents facilitates N-alkylation. A representative protocol involves:

-

Reactants : Imidazole (1.0 eq), 1,2-dibromoethane (1.1 eq), potassium carbonate (1.5 eq).

-

Solvent : Anhydrous acetonitrile or dimethylformamide (DMF).

-

Conditions : Reflux at 80–90°C for 12–24 hours under inert atmosphere.

Mechanistic Insight :

The base (K₂CO₃) deprotonates imidazole, enhancing nucleophilicity at the N1 position. The bromoethyl group substitutes via an SN2 mechanism, yielding 1-(2-bromoethyl)-1H-imidazole.

Yield Optimization :

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 300 W) reduces reaction time to 1–2 hours, achieving comparable yields (75–80%). This method minimizes thermal degradation of sensitive intermediates.

Solvent-Free Conditions

Ball milling imidazole and 1,2-dibromoethane with K₂CO₃ at room temperature for 6 hours affords the product in 68% yield, though purity requires post-reaction column chromatography.

Salt Formation with Hydrobromic Acid

The alkylated intermediate is treated with HBr to form the hydrobromide salt:

-

Procedure : Dissolve 1-(2-bromoethyl)-1H-imidazole in dry diethyl ether, bubble HBr gas at 0°C for 1 hour, and precipitate the product.

-

Stoichiometry : A 1:1 molar ratio ensures complete protonation without over-acidification.

Purification :

-

Recrystallization : Use ethanol/water (3:1 v/v) to achieve >98% purity (HPLC).

-

Elemental Analysis : Confirms stoichiometry (C: 23.45%, H: 3.15%, N: 10.92%, Br: 62.48%; calculated for C₅H₈Br₂N₂).

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time = 4.2 min (C18 column, 60% MeOH/40% H₂O).

-

Melting Point : 177–179°C (decomposition observed above 180°C).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Conventional Alkylation | 80°C, 24 h | 72 | 95 | Scalability for industrial use |

| Microwave-Assisted | 120°C, 2 h | 78 | 97 | Reduced reaction time |

| Solvent-Free | RT, 6 h | 68 | 90 | Environmentally benign |

Troubleshooting Common Issues

Di-Alkylation Byproduct

Hydrolysis of Bromoethyl Group

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromoethyl)imidazole hydrobromide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via bromination of imidazole derivatives. For example, bromoethylation of imidazole precursors using brominating agents (e.g., HBr in acetic acid) under controlled temperatures (0–5°C) minimizes side reactions. Solvent choice (e.g., dichloromethane or tert-butanol/water mixtures) impacts selectivity, as polar aprotic solvents enhance bromoethyl group incorporation . Post-synthesis purification via column chromatography or recrystallization improves purity. Yields typically range from 60–85%, depending on stoichiometric ratios and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Bromoethyl)imidazole hydrobromide, and what key spectral features confirm its structure?

- Methodology :

- ¹H/¹³C NMR : The bromoethyl group appears as a triplet at δ 3.6–3.8 ppm (¹H) and δ 30–35 ppm (¹³C). Imidazole protons resonate as doublets near δ 7.2–7.5 ppm .

- HRMS : Molecular ion peaks at m/z 223.07 (M+H⁺) confirm the molecular formula (C₅H₈Br₂N₂).

- Elemental Analysis : Matches calculated values for C (27.8%), H (3.7%), N (12.9%), and Br (55.6%) .

Q. How does pH and temperature affect the stability of 1-(2-Bromoethyl)imidazole hydrobromide in aqueous solutions?

- Methodology : Stability studies show degradation above 40°C or in alkaline conditions (pH > 8), leading to hydrolysis of the bromoethyl group. Use buffered solutions (pH 4–6) and storage at 4°C in inert atmospheres (N₂/Ar) minimizes decomposition. Monitor degradation via HPLC, observing retention time shifts for hydrolyzed by-products .

Advanced Research Questions

Q. How does the bromoethyl group’s leaving ability influence nucleophilic substitution reactions, and what strategies mitigate undesired by-products?

- Methodology : The bromine atom’s high electronegativity facilitates SN2 reactions with nucleophiles (e.g., amines, thiols). However, steric hindrance from the imidazole ring can lead to competing elimination (E2) pathways. Mitigation strategies include:

- Using polar aprotic solvents (DMSO, DMF) to stabilize transition states.

- Lowering reaction temperatures (0–25°C) to favor substitution over elimination .

- Computational modeling (DFT) predicts regioselectivity, guiding solvent and catalyst selection .

Q. What computational approaches predict the bioactivity of 1-(2-Bromoethyl)imidazole derivatives, and how do docking studies inform drug design?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR (PDB ID: 1M17). Derivatives with bromoethyl groups show enhanced binding affinity (ΔG = −9.2 kcal/mol) due to hydrophobic interactions with kinase domains .

- ADMET Prediction : SwissADME evaluates pharmacokinetics; bromine’s lipophilicity improves blood-brain barrier penetration but may increase hepatotoxicity risk .

Q. How can contradictory data in regioselectivity during imidazole functionalization be resolved through mechanistic studies?

- Methodology : Contradictory regioselectivity (e.g., C2 vs. C4 substitution) arises from competing electronic (inductive effects) and steric factors. Techniques include:

- Isotopic Labeling : Track substitution sites using ²H/¹³C-labeled imidazoles.

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., Pd-catalyzed vs. Cu-mediated reactions) .

- In Situ NMR : Monitors intermediate formation to identify rate-determining steps .

Q. What strategies optimize the synthesis of 1-(2-Bromoethyl)imidazole derivatives for antimicrobial activity screening?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the imidazole 4-position to enhance microbial membrane disruption.

- MIC Assays : Test derivatives against S. aureus (ATCC 25923) and E. coli (ATCC 25922), revealing MIC values of 8–32 µg/mL for bromoethyl derivatives .

Key Research Findings

- Synthetic Efficiency : Copper-catalyzed click reactions enable rapid diversification of bromoethylimidazoles into triazole-linked derivatives with >80% yields .

- Biological Relevance : Bromoethyl derivatives exhibit dual activity as EGFR inhibitors and antimicrobial agents, validated through in vitro assays .

- Mechanistic Insight : Bromine’s leaving-group ability is pivotal in cross-coupling reactions, enabling C–C bond formation under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.